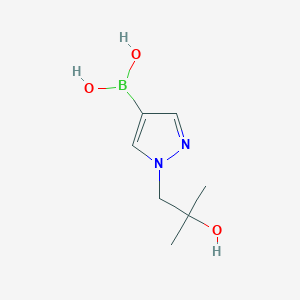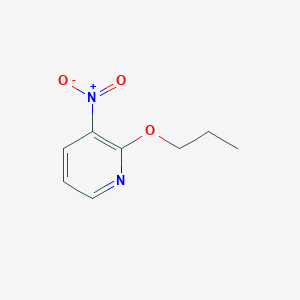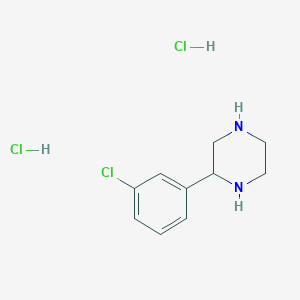
2-(3-Chlorophenyl)piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)piperazinedihydrochloride is a chemical compound with the molecular formula C10H15Cl3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)piperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted piperazine derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)piperazinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: It is used in studies involving neurotransmitter systems, particularly the serotonin system.
Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders due to its interaction with serotonin receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)piperazinedihydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. This interaction modulates the release of neurotransmitters, leading to various physiological effects. The compound acts as an agonist at these receptors, which means it activates them to produce a biological response .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: This compound is similar in structure but lacks the dihydrochloride component.
2-(4-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
1-(2-Chlorophenyl)piperazine: This compound also has a similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
2-(3-Chlorophenyl)piperazinedihydrochloride is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications in the treatment of psychiatric disorders. Its structure allows for specific binding and activation of these receptors, making it a valuable compound for research and development in the field of neuropharmacology .
Properties
Molecular Formula |
C10H15Cl3N2 |
|---|---|
Molecular Weight |
269.6 g/mol |
IUPAC Name |
2-(3-chlorophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H |
InChI Key |
RNXWSZQEGJGSCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


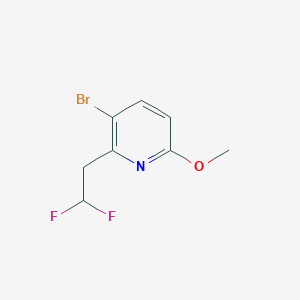
![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)

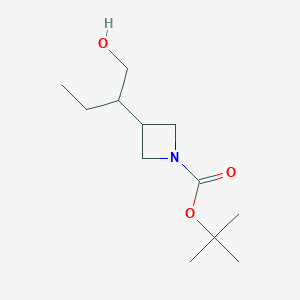
![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)
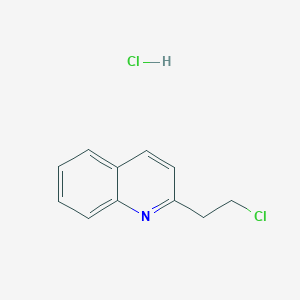
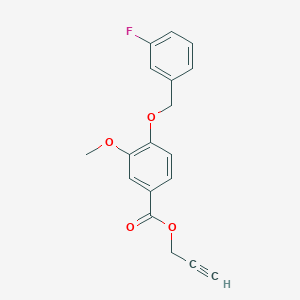

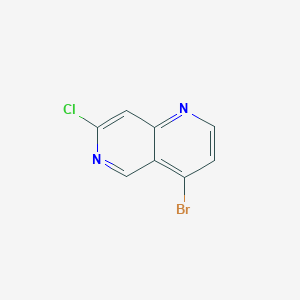
![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)
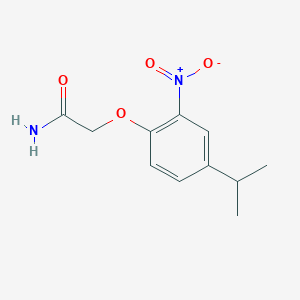
![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)
